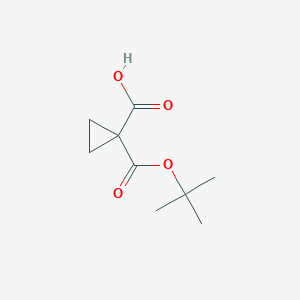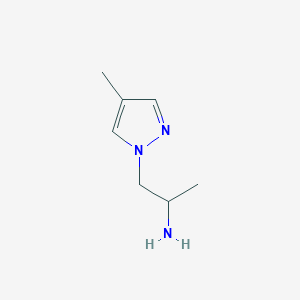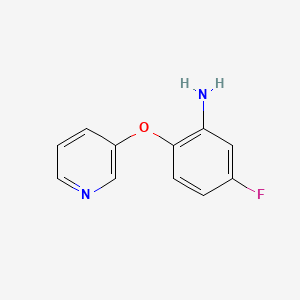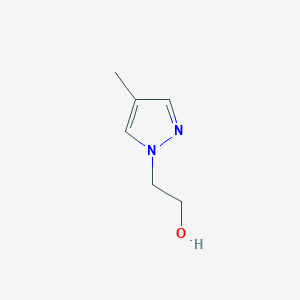
1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid
描述
1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid is a chemical compound that is part of a broader class of tert-butoxycarbonyl (Boc) protected molecules. These molecules are commonly used in organic synthesis, particularly in the protection of amino acids and other acid-sensitive functional groups during peptide synthesis. The Boc group serves as a temporary shield, preventing unwanted reactions at the protected site while allowing other transformations to occur elsewhere in the molecule.
Synthesis Analysis
The synthesis of compounds related to 1-(tert-butoxycarbonyl)cyclopropanecarboxylic acid involves various strategies. For instance, a Hofmann rearrangement mediated by trichloroisocyanuric acid was used to synthesize methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, demonstrating the versatility of this approach in tolerating different functional groups . Additionally, the synthesis of all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, was achieved by adjusting reaction conditions and using methods such as diastereomeric salt formation or chromatography on a chiral stationary phase . A scalable synthesis of another stereoisomer, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, was also reported, highlighting the importance of controlling stereoselectivity in cyclopropanation steps .
Molecular Structure Analysis
The molecular structure of compounds within this class has been extensively studied. For example, the crystal and molecular structure of a derivative of 1-aminocyclopropanecarboxylic acid was determined by X-ray analysis, revealing the Z-configuration of the cyclopropane ring and the presence of intermolecular hydrogen bonds forming dimers and infinite chains . Similarly, the molecular and crystal structure of a tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate was analyzed, showing an extended, nearly all-trans C5 conformation stabilized by weak intermolecular bonding .
Chemical Reactions Analysis
Chemical reactions involving tert-butoxycarbonyl protected cyclopropanecarboxylates are diverse. Lithiated tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates were reacted with various electrophiles to yield α-substituted esters, which could be further processed to carboxylic acids or reduced to cyclopropanemethanols . Moreover, the transfer hydro-tert-butylation of alkenes catalyzed by a boron Lewis acid was demonstrated using 3-tert-butyl-substituted cyclohexa-1,4-dienes, showcasing a novel method of incorporating tertiary alkyl groups into carbon frameworks .
Physical and Chemical Properties Analysis
科学研究应用
Stereoselective Synthesis
Synthesis of Constrained Cyclopropane Analogue of Phenylalanine : It has been used in the enantiomerically pure synthesis of constrained cyclopropane analogues, aiding in the complete stereoselectivity of the cyclopropanation process and efficient transformations (Jiménez et al., 2001).
Synthesis of Enantiomers of trans-2-(Diphenylmethylideneamino)cyclopropanecarboxylic Acid : This compound was integral in the stereoselective synthesis of specific enantiomers, demonstrating its versatility in creating complex molecular structures (Meiresonne et al., 2012).
Novel Reagent Development
- Tert-Butyloxycarbonylation Reagent : It played a role in the development of a novel tert-butyloxycarbonylation reagent, which is significant for the chemoselective and high-yield reaction of acidic proton-containing substrates (Saito et al., 2006).
Crystal and Molecular Structure Analysis
- Conformational Analysis of Derivatives : Its derivatives have been analyzed for crystal and molecular structure, providing insights into the conformational aspects of such compounds, which is crucial for understanding molecular interactions and stability (Cetina et al., 2003).
Synthesis of Complex Molecules
Synthesis of Spirocyclopropanated Analogues : This compound was crucial in synthesizing spirocyclopropanated analogues of various molecules, showcasing its utility in creating structurally diverse compounds (Brackmann et al., 2005).
Cyclopropanation and Stereospecific Synthesis : It was used in the stereospecific synthesis of cyclopropane-based compounds, demonstrating its significance in facilitating complex chemical transformations (Koskinen & Muñoz, 1993).
安全和危害
属性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-8(2,3)13-7(12)9(4-5-9)6(10)11/h4-5H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQXAHDYGFYONQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)





![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)
![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)
![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)
